molecular formula C29H32FNO4 B153524 tert-Butyl pitavastatin

tert-Butyl pitavastatin

Numéro de catalogue: B153524
Poids moléculaire: 477.6 g/mol
Clé InChI: RCARMBIYAHBUHR-UQECUQMJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pitavastatine tertiobutyle: est un métabolite de la pitavastatine, un inhibiteur puissant de l'enzyme hydroxymethylglutaryl-coenzyme A réductase. Cette enzyme joue un rôle crucial dans la biosynthèse du cholestérol. En tant que membre de la classe des statines, la pitavastatine tertiobutyle est principalement utilisée pour ses propriétés hypolipidémiantes, ce qui la rend précieuse dans le traitement de la dyslipidémie et la prévention des maladies cardiovasculaires .

Méthodes De Préparation

La synthèse de la pitavastatine tertiobutyle implique plusieurs étapes:

    Réaction initiale: Le processus commence par la réaction de l'acétate de (4R-cis)-6-chlorométhyl-2,2-diméthyl-1,3-dioxolane-4-tertiobutyle avec une substance sous l'action d'un catalyseur basique pour obtenir un produit intermédiaire.

    Oxydation: Le produit intermédiaire est ensuite oxydé à l'aide d'un oxydant pour former un autre intermédiaire.

    Réaction finale: Cet intermédiaire réagit avec la 2-cyclopropyl-4-(4-fluorophényl)-quinoléine-3-formaldéhyde sous l'action d'un second catalyseur basique pour produire le composé souhaité.

    Déprotection: Finalement, une déprotection acide est réalisée pour obtenir la pitavastatine tertiobutyle.

Analyse Des Réactions Chimiques

Reaction Conditions

  • Base Catalysts : Commonly used base catalysts include sodium carbonate and potassium carbonate.

  • Solvents : The reactions are typically conducted in solvents such as acetonitrile, tetrahydrofuran, or other organic solvents that facilitate the reaction conditions .

Characterization of tert-Butyl Pitavastatin

The characterization of this compound involves various analytical techniques to ensure purity and structural integrity:

TechniquePurpose
High-Performance Liquid Chromatography (HPLC)To assess purity and identify impurities
Nuclear Magnetic Resonance (NMR) SpectroscopyTo confirm molecular structure
Mass Spectrometry (MS)To determine molecular weight and composition
Infrared Spectroscopy (IR)To identify functional groups

These methods are crucial in confirming that the synthesized compound meets pharmaceutical standards for efficacy and safety.

Metabolism

The primary metabolic pathway for this compound involves glucuronidation via liver uridine 5'-diphosphate glucuronosyltransferase (UGT). This process converts pitavastatin into its lactone form, which is a significant metabolite in human plasma .

Enzyme Interactions

Pitavastatin primarily inhibits HMG-CoA reductase, leading to decreased cholesterol synthesis in the liver. Unlike many other statins, it exhibits minimal metabolism through cytochrome P450 enzymes, reducing the risk of drug interactions .

Excretion

The excretion profile indicates that approximately 15% of an orally administered dose is excreted in urine, while about 79% is eliminated via feces within one week .

Applications De Recherche Scientifique

Lipid-Lowering Effects

Research indicates that tert-butyl pitavastatin effectively lowers low-density lipoprotein cholesterol (LDL-C) levels. In clinical studies, it has been shown to reduce LDL-C by approximately 42% when administered at a medium-strength dose of 2 mg daily . This efficacy is comparable to other statins such as atorvastatin.

Table 1: Comparative Lipid-Lowering Efficacy

StatinDose (mg/day)LDL-C Reduction (%)
Pitavastatin242
Atorvastatin1038.4

Pleiotropic Effects

Beyond cholesterol reduction, this compound exhibits pleiotropic effects that may benefit cardiovascular health. These include improvements in endothelial function, reduction in vascular inflammation, and mitigation of oxidative stress . Studies have demonstrated that patients treated with pitavastatin show significant improvements in flow-mediated vasodilation compared to those treated with other statins .

Potential for Repurposing

Recent studies have explored the repurposing of pitavastatin for treating infections such as Acanthamoeba keratitis. The compound demonstrated potent activity against clinical strains of Acanthamoeba, suggesting its potential use beyond lipid management .

Table 2: Efficacy Against Acanthamoeba Strains

DrugEC50 (µM)
Pitavastatin1.9
ChlorhexidineEquivalent
Other StatinsHigher

Case Study 1: Cardiovascular Disease Management

In a randomized controlled trial involving high-risk patients with hypercholesterolemia, this compound was compared to atorvastatin. The trial showed similar efficacy in lowering LDL-C and favorable safety profiles, indicating its viability as an alternative treatment option .

Case Study 2: Endothelial Function Improvement

A study assessed the effects of this compound on endothelial function in patients with coronary artery disease (CAD). Results indicated significant improvements in endothelial-dependent vasodilation after treatment, highlighting its role in enhancing vascular health .

Mécanisme D'action

tert-Butyl Pitavastatin exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme catalyzes the conversion of hydroxymethylglutaryl-coenzyme A to mevalonic acid, a crucial step in cholesterol biosynthesis. By inhibiting this enzyme, this compound reduces the production of cholesterol in the liver, leading to decreased levels of low-density lipoprotein cholesterol in the blood. This mechanism helps in the prevention of cardiovascular diseases .

Comparaison Avec Des Composés Similaires

La pitavastatine tertiobutyle est unique parmi les statines en raison de sa structure moléculaire spécifique et de son profil métabolique. Des composés similaires incluent:

    Atorvastatine: Un autre inhibiteur puissant de l'hydroxymethylglutaryl-coenzyme A réductase, largement utilisé pour abaisser les taux de cholestérol.

    Rosuvastatine: Connue pour son efficacité élevée dans la réduction du cholestérol lipoprotéique de basse densité.

    Simvastatine: Une statine couramment utilisée avec un mécanisme d'action similaire mais des propriétés pharmacocinétiques différentes.

Comparée à ces composés, la pitavastatine tertiobutyle offre des avantages distincts en termes de stabilité métabolique et de puissance .

Activité Biologique

Tert-butyl pitavastatin, a derivative of pitavastatin, is primarily recognized for its role as an antihyperlipidemic agent. It functions by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMG-CoA reductase), which is crucial in the biosynthesis of cholesterol. This article explores the biological activity of this compound, including its pharmacokinetics, mechanism of action, and potential therapeutic applications.

This compound exerts its biological activity through the following mechanisms:

  • HMG-CoA Reductase Inhibition : By inhibiting HMG-CoA reductase, it effectively reduces the synthesis of cholesterol in the liver, leading to decreased levels of low-density lipoprotein cholesterol (LDL-C) in the bloodstream .
  • Uptake via OATP1B1 : The compound is selectively taken up into the liver via hepatic organic anion transporting polypeptide 1B1 (OATP1B1). This transport mechanism is vital for its pharmacokinetics and hepatic distribution .
  • Metabolic Stability : In vitro studies indicate that this compound exhibits metabolic stability in human liver microsomes, suggesting a lower likelihood of rapid degradation compared to other statins .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

  • Absorption : Rapid absorption following oral administration.
  • Distribution : High affinity for liver tissues due to OATP1B1-mediated uptake.
  • Metabolism : Primarily metabolized in the liver; exhibits a favorable half-life that supports once-daily dosing.
  • Excretion : Primarily eliminated through bile, with minimal renal excretion .

Clinical Efficacy

A study evaluating the efficacy of pitavastatin (including its derivatives) demonstrated significant reductions in LDL-C levels among patients with hypercholesterolemia. The study highlighted that this compound could potentially enhance therapeutic outcomes when used in combination therapies .

Synergistic Effects

Research has indicated that this compound may have synergistic effects when combined with antifungal agents like isavuconazole, suggesting potential repurposing for treating infections such as Acanthamoeba keratitis . This opens avenues for further exploration into its dual role as both a lipid-lowering agent and an adjunctive treatment for infections.

Comparative Biological Activity Table

CompoundMechanism of ActionKey FindingsClinical Application
This compoundHMG-CoA reductase inhibitionSignificant LDL-C reduction; metabolic stabilityHypercholesterolemia; potential infection treatment
PitavastatinHMG-CoA reductase inhibitionEffective in lowering cholesterol levelsHyperlipidemia
AtorvastatinHMG-CoA reductase inhibitionWidely studied; strong LDL-C lowering effectsCardiovascular risk reduction

Propriétés

IUPAC Name

tert-butyl (E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32FNO4/c1-29(2,3)35-26(34)17-22(33)16-21(32)14-15-24-27(18-10-12-20(30)13-11-18)23-6-4-5-7-25(23)31-28(24)19-8-9-19/h4-7,10-15,19,21-22,32-33H,8-9,16-17H2,1-3H3/b15-14+/t21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCARMBIYAHBUHR-UQECUQMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C[C@@H](/C=C/C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.